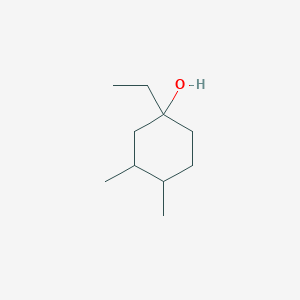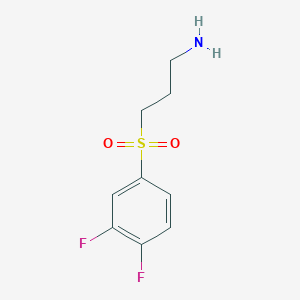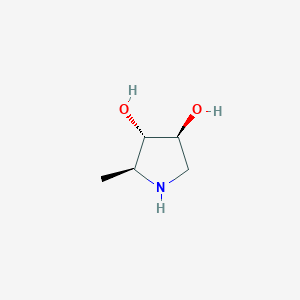
(R)-2-Methoxyphenyl glycidyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methoxyphenyl glycidyl ether is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glycidyl ether moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxyphenyl glycidyl ether typically involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate halohydrin, which is then dehydrochlorinated to yield the desired glycidyl ether. The reaction conditions often include the use of sodium hydroxide as the base and a solvent such as toluene .
Industrial Production Methods
Industrial production of ®-2-Methoxyphenyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methoxyphenyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and diols.
Reduction: Reduction reactions can convert the glycidyl ether to alcohols.
Substitution: Nucleophilic substitution reactions can replace the glycidyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, alcohols, and substituted phenyl ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
®-2-Methoxyphenyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of epoxy resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of ®-2-Methoxyphenyl glycidyl ether involves its interaction with various molecular targets. The glycidyl ether moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles such as proteins and nucleic acids. These interactions can result in the modification of biological molecules and the modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Glycidyl methyl ether: Similar in structure but with a methyl group instead of a methoxyphenyl group.
Phenyl glycidyl ether: Lacks the methoxy group on the phenyl ring.
Benzyl glycidyl ether: Contains a benzyl group instead of a methoxyphenyl group.
Uniqueness
®-2-Methoxyphenyl glycidyl ether is unique due to the presence of both a methoxy group and a glycidyl ether moiety, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
61248-98-4 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(2R)-2-[(2-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
RJNVSQLNEALZLC-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OC[C@H]2CO2 |
Kanonische SMILES |
COC1=CC=CC=C1OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)
![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)
![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)



![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)




